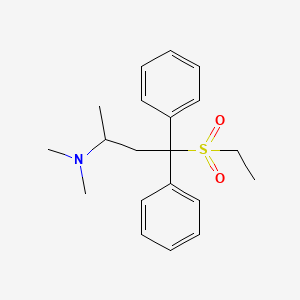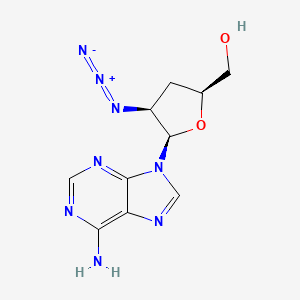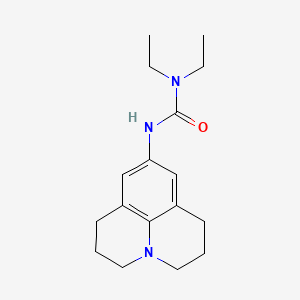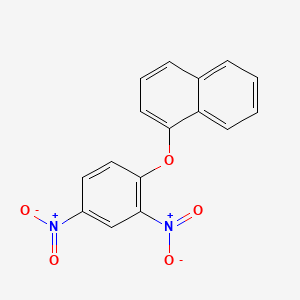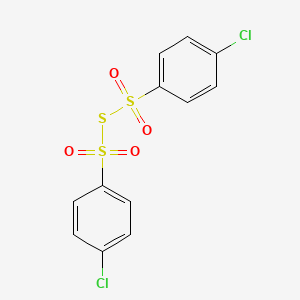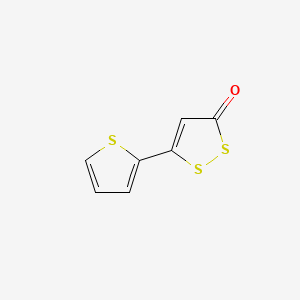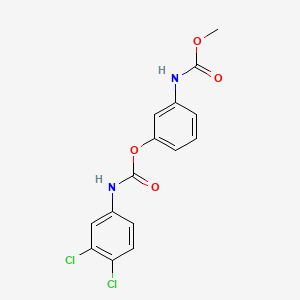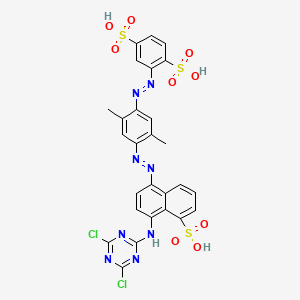
Formamide, N, (N'-dithiobis(N-cyclohexyl-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N, (N’-dithiobis(N-cyclohexyl-): is a chemical compound with the molecular formula C14H24N2O2S2 It is a derivative of formamide, where two cyclohexyl groups are attached to the nitrogen atoms, and the sulfur atoms form a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Formamide, N, (N’-dithiobis(N-cyclohexyl-) involves the reaction of N-cyclohexylformamide with sulfur monochloride in the presence of an organic hydrogen chloride acceptor. The reaction is carried out at temperatures ranging from -10°C to +50°C . The resulting product, N,N’-di(cyclohexyl)-N,N’-dithiobis(formamide), can further react with sulfuryl chloride or chlorine to form N-chlorothio-N-cyclohexyl-formamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Formamide, N, (N’-dithiobis(N-cyclohexyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.
Substitution: The compound can undergo substitution reactions where the cyclohexyl groups or the formamide moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: Formamide, N, (N’-dithiobis(N-cyclohexyl-) is used as a reagent in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as a building block for more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It has been shown to bind to the complex of horse liver alcohol dehydrogenase with NADH, mimicking the Michaelis complex for aldehyde reduction .
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It is explored for its potential therapeutic applications, including as an enzyme inhibitor or a precursor for bioactive molecules.
Industry: In the industrial sector, Formamide, N, (N’-dithiobis(N-cyclohexyl-) is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which Formamide, N, (N’-dithiobis(N-cyclohexyl-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The disulfide bridge in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity or disrupt protein function, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
N-Cyclohexylformamide: A simpler derivative of formamide with a single cyclohexyl group.
N,N’-Di(cyclohexyl)formamide: A related compound with two cyclohexyl groups but without the disulfide bridge.
N-Methylformamide: Another formamide derivative with a methyl group instead of cyclohexyl.
Uniqueness: Formamide, N, (N’-dithiobis(N-cyclohexyl-) is unique due to its disulfide bridge, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in redox reactions and form reactive intermediates, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
59226-72-1 |
|---|---|
Fórmula molecular |
C14H24N2O2S2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-[[cyclohexyl(formyl)amino]disulfanyl]formamide |
InChI |
InChI=1S/C14H24N2O2S2/c17-11-15(13-7-3-1-4-8-13)19-20-16(12-18)14-9-5-2-6-10-14/h11-14H,1-10H2 |
Clave InChI |
ONLWVPBLICTBGL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C=O)SSN(C=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





